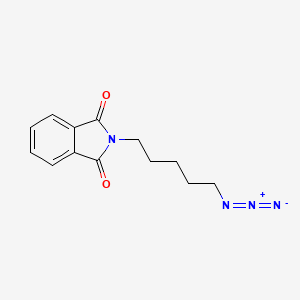

2-(5-Azidopentyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-azidopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDIHGHRTWHAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-Azidopentyl)isoindoline-1,3-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(5-Azidopentyl)isoindoline-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional linker molecule of significant interest in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and reactivity. The molecule integrates two key functional moieties: a terminal azide group, which serves as a reactive handle for bioorthogonal "click chemistry," and a phthalimide group, a well-established protecting group for primary amines.[1] This dual functionality allows for the sequential or orthogonal conjugation of diverse molecular entities, making it an invaluable tool for constructing complex bioconjugates, developing targeted drug delivery systems, and synthesizing novel polymers. This document details field-proven protocols for its synthesis, characterization, and application in key chemical transformations, providing researchers with the foundational knowledge to effectively leverage this versatile chemical linker.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification.

Core Chemical Attributes

| Property | Value |

| IUPAC Name | 2-(5-azidopentyl)-1H-isoindole-1,3(2H)-dione |

| Molecular Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 258.28 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). Sparingly soluble in alcohols and insoluble in water. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The expected data are as follows:

| Technique | Expected Characteristics |

| ¹H NMR | ~7.85-7.70 ppm (m, 4H): Aromatic protons of the phthalimide group. ~3.68 ppm (t, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -). ~3.25 ppm (t, 2H): Methylene protons adjacent to the azide group (-CH₂ -N₃). ~1.75-1.35 ppm (m, 6H): Remaining three methylene groups of the pentyl chain. |

| ¹³C NMR | ~168.4 ppm: Carbonyl carbons of the phthalimide group. ~134.0, 132.1, 123.2 ppm: Aromatic carbons of the phthalimide group. ~51.4 ppm: Carbon adjacent to the azide group (C H₂-N₃). ~37.8 ppm: Carbon adjacent to the phthalimide nitrogen (N-C H₂-). ~28.5, 26.3, 23.5 ppm: Remaining carbons of the pentyl chain. |

| FT-IR (cm⁻¹) | ~2940 cm⁻¹: C-H aliphatic stretch. ~2095 cm⁻¹: Sharp, strong azide (N₃) stretch. ~1770 & 1710 cm⁻¹: Asymmetric and symmetric C=O stretches of the phthalimide group, respectively.[2][3][4] |

| Mass Spec (ESI-MS) | Expected m/z: 259.12 [M+H]⁺, 281.10 [M+Na]⁺. |

Synthesis Pathway and Protocol

The most reliable synthesis of this compound is achieved via a two-step process starting from potassium phthalimide, which itself is readily prepared from phthalic anhydride. This approach is a modification of the classic Gabriel Synthesis, a robust method for preparing primary amines.[5]

Overall Synthesis Scheme

The synthesis involves the N-alkylation of potassium phthalimide with a dihaloalkane, followed by nucleophilic substitution with sodium azide.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials: Potassium phthalimide, 1,5-dibromopentane, sodium azide (NaN₃), N,N-Dimethylformamide (DMF), ethyl acetate, hexane, deionized water.

Step 1: Synthesis of 2-(5-Bromopentyl)isoindoline-1,3-dione

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF (approx. 0.2 M).

-

Addition of Alkyl Halide: Add 1,5-dibromopentane (3.0-5.0 eq, excess is used to minimize dialkylation).

-

Reaction: Heat the mixture to 80°C and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of phthalimide.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The excess 1,5-dibromopentane can be removed via vacuum distillation. The crude product is then purified by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexane) to yield the intermediate as a white solid.

Step 2: Synthesis of this compound

-

Setup: Dissolve the purified 2-(5-bromopentyl)isoindoline-1,3-dione (1.0 eq) in DMF (approx. 0.3 M) in a round-bottom flask.

-

Addition of Azide: Add sodium azide (NaN₃, 1.5-2.0 eq).

-

Causality: Sodium azide is a potent nucleophile for the Sₙ2 reaction, displacing the bromide to form the desired product. DMF is an ideal polar aprotic solvent that solubilizes the salts and accelerates the Sₙ2 reaction.

-

-

Reaction: Heat the mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: After cooling, pour the reaction mixture into water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude material is purified by silica gel chromatography (e.g., 5-15% ethyl acetate in hexane) to afford this compound as a solid.

Reactivity and Core Applications

The utility of this molecule stems from the distinct and controllable reactivity of its two terminal functional groups.

The Azide Terminus: A Gateway to Click Chemistry

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[6][7] The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9]

Caption: Workflow of the CuAAC click reaction.

Protocol: General Procedure for CuAAC Ligation

-

Preparation: In a vial, dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Catalyst Addition: Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous stock solution. This serves as a reducing agent to generate the active Cu(I) species in situ.

-

Initiation: Add copper(II) sulfate (CuSO₄, 0.1 eq) from an aqueous stock solution. The solution may change color.

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution becomes clear.

-

Workup and Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.

The Phthalimide Terminus: A Masked Primary Amine

The phthalimide group serves as an excellent protecting group for a primary amine.[10][11] Its N-H proton is acidic (pKa ~8.3), allowing for easy deprotonation to form a potent nucleophile, yet the resulting N-alkylated phthalimide is stable to many reaction conditions.[5] The primary amine can be liberated when needed, most commonly via hydrazinolysis (the Ing-Manske procedure).

Caption: Deprotection of the phthalimide group via hydrazinolysis.

Protocol: Phthalimide Deprotection via Hydrazinolysis

-

Setup: Dissolve the this compound (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq).

-

Causality: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable, and often insoluble, phthalhydrazide byproduct.

-

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. A dense white precipitate (phthalhydrazide) will typically form.

-

Workup: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration.

-

Isolation: The filtrate contains the desired 5-azidopentan-1-amine. The solvent can be removed under reduced pressure. If necessary, an acidic workup (e.g., with HCl) can be performed to protonate the amine for easier extraction and purification, followed by basification to recover the free amine.

Safety and Handling

Proper laboratory safety protocols are mandatory when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12] Handle in a well-ventilated area or chemical fume hood.[13]

-

Reagent Hazards:

-

Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled. Can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.

-

Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood.

-

DMF: A potential reproductive toxin. Avoid skin contact.

-

-

Compound Stability: While the molecule itself is generally stable, organic azides are energetically unstable compounds and can be sensitive to shock, heat, or friction, although the risk is lower for alkyl azides compared to aryl azides. Store in a cool, dry place away from heat sources.[14]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile chemical tool that provides a robust bridge between two fundamental transformations in modern organic synthesis: amine protection/unmasking and bioorthogonal click chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups make it an indispensable linker for researchers in drug discovery, bioconjugation, and advanced materials development.

References

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Davies, H. M. L., & Du, R. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 25(22), 4048–4052. Available from: [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Wikipedia. (2023). Click chemistry. Retrieved from [Link]

-

Fassihi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available from: [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Zhang, L., et al. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. National Institutes of Health. Available from: [Link]

-

Davies, H. M. L., & Du, R. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. National Institutes of Health. Available from: [Link]

-

Halford, B. (2019). Safe and efficient route to azides makes click chemistry even easier. ACS Publications. Retrieved from [Link]

-

Kazancioglu, M. Z., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. Available from: [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available from: [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available from: [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

-

Hao, Z., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PubMed Central. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]

-

Szychowski, K. A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]

-

Preprints.org. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. printo.2promojournal.com [printo.2promojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 点击化学试剂概述 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. interchim.fr [interchim.fr]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Phthalimides [organic-chemistry.org]

- 11. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

2-(5-Azidopentyl)isoindoline-1,3-dione synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Azidopentyl)isoindoline-1,3-dione

Introduction: A Versatile Linker for Modern Drug Discovery

This compound is a heterobifunctional chemical linker of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture strategically combines two key functionalities: a terminal azide and a phthalimide-protected primary amine, connected by a flexible five-carbon aliphatic chain.

The terminal azide group serves as a highly efficient chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's reliability, high yield, and biocompatibility make it an invaluable tool for conjugating molecules in complex biological systems.[3][4] Concurrently, the phthalimide group acts as a robust protecting group for a primary amine. This amine can be selectively unmasked under specific conditions, typically using hydrazine, to enable further modification, such as amide bond formation.[5][6]

This guide provides a detailed, field-proven methodology for the synthesis of this compound, explains the rationale behind the experimental choices, and outlines the comprehensive analytical techniques required for its structural verification and purity assessment.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from commercially available reagents. The core logic involves first establishing the phthalimide-protected alkyl chain, followed by the introduction of the azide functionality. This pathway is chosen for its high efficiency and the operational simplicity of the reactions involved.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2-(5-Bromopentyl)isoindoline-1,3-dione

Principle and Rationale

This initial step employs the principles of the Gabriel synthesis, a classic and highly reliable method for preparing primary amines or their protected precursors.[7][8] The direct alkylation of ammonia is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[8] The Gabriel synthesis elegantly circumvents this issue by using the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[6]

The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[5][8] Deprotonation with a suitable base, or direct use of the commercially available potassium salt, generates the phthalimide anion, a potent nucleophile. This anion then displaces a halide from a primary alkyl halide via a standard SN2 mechanism.[9]

In this specific protocol, we react potassium phthalimide with an excess of 1,5-dibromopentane. The use of a significant excess of the dihalide is a critical experimental choice; it statistically favors mono-alkylation, minimizing the formation of the undesired bis-phthalimide byproduct (1,5-bis(phthalimido)pentane).

Detailed Experimental Protocol

Materials:

-

Potassium Phthalimide (1.0 eq)

-

1,5-Dibromopentane (5.0 eq)[10]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF.

-

Stir the suspension at room temperature to ensure good mixing.

-

Add 1,5-dibromopentane (5.0 eq) to the flask in a single portion.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The starting phthalimide salt is insoluble, while the product will have a distinct Rf value.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a large beaker of cold deionized water while stirring. This will cause the organic product to precipitate as a white solid.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove residual DMF and unreacted salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol to yield 2-(5-bromopentyl)isoindoline-1,3-dione as a white crystalline solid.

Part II: Synthesis of this compound

Principle and Rationale

This second and final step is a straightforward nucleophilic substitution reaction. The azide anion (N₃⁻), typically delivered from sodium azide, is an excellent nucleophile that efficiently displaces the bromide from the intermediate synthesized in Part I.[11] The reaction proceeds via an SN2 mechanism, which is favored by the use of a polar aprotic solvent like DMF. The solvent effectively solvates the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic. A small amount of water is often added to ensure the full dissolution of the sodium azide.

Safety Note: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

Detailed Experimental Protocol

Materials:

-

2-(5-Bromopentyl)isoindoline-1,3-dione (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) and Deionized Water (e.g., 9:1 v/v)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(5-bromopentyl)isoindoline-1,3-dione (1.0 eq) in a mixture of DMF and water in a round-bottom flask equipped with a magnetic stir bar.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The product will have a higher Rf value than the starting bromide.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil or low-melting solid.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

| Technique | Parameter | Expected Result | Rationale/Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.85-7.70 (m, 4H), ~3.68 (t, 2H), ~3.25 (t, 2H), ~1.70 (m, 2H), ~1.58 (m, 2H), ~1.40 (m, 2H) | Aromatic protons of the phthalimide group appear as a multiplet. The two triplets correspond to the CH₂ groups adjacent to the nitrogen (N-CH₂) and the azide (N₃-CH₂), respectively. The remaining three methylene groups appear as multiplets in the aliphatic region.[12] |

| ¹³C NMR | Chemical Shift (δ) | ~168.4, ~134.0, ~132.1, ~123.2, ~51.3, ~37.8, ~28.3, ~26.2, ~23.3 | Two signals for the carbonyl carbons and the aromatic carbons of the phthalimide ring. Five distinct signals in the aliphatic region corresponding to the pentyl chain carbons. The carbon attached to the azide (C-N₃) is expected around 51 ppm. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2095 cm⁻¹ (strong, sharp) , ~1770 & ~1710 cm⁻¹ (strong), ~2940 & ~2860 cm⁻¹ (medium) | The peak at ~2095 cm⁻¹ is the characteristic asymmetric stretch of the azide (N₃) group and is a definitive indicator of successful synthesis. [13][14] The two strong peaks are the symmetric and asymmetric C=O stretches of the imide.[15][16] The other peaks correspond to C-H sp³ stretching. |

| Mass Spec. (ESI-MS) | m/z | [M+H]⁺ ≈ 259.12, [M+Na]⁺ ≈ 281.10 | Confirms the molecular weight of the compound (C₁₃H₁₄N₄O₂ = 258.28 g/mol ). |

Applications in Bioconjugation and Drug Development

The synthesized this compound is not an end-product but a valuable intermediate for more complex molecular constructs.

Caption: Downstream applications of the synthesized linker.

-

Click Chemistry: The azide functionality is primed for reaction with terminal or strained alkynes to form a stable triazole linkage.[17] This is widely used to attach this linker to proteins, nucleic acids, or small molecule drugs that have been modified to contain an alkyne group.[2]

-

Amine Derivatization: The phthalimide group can be cleaved using hydrazine hydrate in a process known as the Ing-Manske procedure.[6] This deprotection liberates the primary amine, which can then be used for standard amide coupling reactions (e.g., with an activated carboxylic acid on a drug molecule) or other amine-specific chemistry.

This dual functionality makes the compound an ideal component for constructing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other complex therapeutic modalities.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N-(5-Bromopentyl)phthalimide | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Heterodyned fifth-order 2D-IR spectroscopy of the azide ion in an ionic glass. | Semantic Scholar [semanticscholar.org]

- 15. printo.2promojournal.com [printo.2promojournal.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

Technical Guide: 2-(5-Azidopentyl)isoindoline-1,3-dione as a Versatile Tool in Chemical Biology and Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(5-Azidopentyl)isoindoline-1,3-dione is a bifunctional chemical reagent of significant interest to researchers in drug development and chemical biology. This molecule uniquely combines two key chemical motifs: the isoindoline-1,3-dione (phthalimide) group, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a terminal azide group, which serves as a reactive handle for bioorthogonal "click chemistry." This guide provides an in-depth examination of its primary application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss its broader utility in bioconjugation workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their work.

Molecular Profile and Core Functionality

At its core, this compound is a molecular bridge, designed to connect two different entities with high specificity and efficiency. Its structure can be deconstructed into three essential components:

-

Isoindoline-1,3-dione (Phthalimide) Moiety: This heterocyclic imide is the biologically active component. It is structurally related to thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By incorporating this moiety, the entire molecule can act as a recruiter for the cell's natural protein degradation machinery.

-

Pentyl Linker: A five-carbon aliphatic chain provides spatial separation between the two functional ends of the molecule. The length and composition of linkers are critical variables in the design of bifunctional molecules like PROTACs, influencing the geometry and stability of the resulting protein-ligand complexes.[3]

-

Terminal Azide (-N₃) Group: This functional group is the key to the molecule's synthetic versatility. The azide is a participant in one of the most robust and widely used "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This reaction allows for the covalent and specific ligation of the azide to a molecule bearing a terminal alkyne, forming a stable triazole ring.[7][8]

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 274.28 g/mol |

| Appearance | Solid |

| Core Function | Bifunctional Linker |

| Key Moieties | Phthalimide (E3 Ligase Ligand), Azide (Click Handle) |

The Cornerstone Application: Synthesis of PROTACs

The most prominent and powerful application of this compound is as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins (Proteins of Interest, or POIs) from the cell.[1][9] They function by inducing proximity between a POI and an E3 ubiquitin ligase. This hijacked E3 ligase then tags the POI with ubiquitin, marking it for destruction by the proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][3]

The phthalimide moiety of this compound serves as the E3 ligase-recruiting ligand, specifically engaging the CRBN E3 ligase.

Caption: The PROTAC mechanism, inducing proximity between a POI and an E3 ligase.

Workflow: PROTAC Synthesis via Click Chemistry

This reagent streamlines PROTAC synthesis. A researcher needs only to synthesize or procure a ligand for their specific POI and introduce a terminal alkyne group onto it. The final PROTAC is then assembled in a single, highly efficient click reaction.

Caption: Synthetic workflow for creating a PROTAC using the click chemistry approach.

Experimental Protocol: CuAAC for PROTAC Synthesis

This protocol describes a general procedure for the copper-catalyzed cycloaddition. Causality: The choice of a copper(I) catalyst is critical; it dramatically accelerates the reaction rate compared to the uncatalyzed version and ensures the specific formation of the 1,4-disubstituted triazole isomer.[5] Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄ salt, preventing oxidative side reactions. A solvent system like t-butanol and water provides a medium that can dissolve both the often-hydrophobic organic precursors and the inorganic catalyst salts.

Materials:

-

Alkyne-modified POI ligand

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask) with stir bar

-

Argon or nitrogen for inert atmosphere (optional but recommended)

Procedure:

-

Dissolution of Reactants: In the reaction vessel, dissolve the alkyne-modified POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water. The concentration should be sufficient to ensure dissolution, typically in the range of 0.1 M.

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).

-

Initiation of Reaction: To the stirring solution of reactants, add the sodium ascorbate solution (0.3 equivalents).

-

Addition of Copper: Following the ascorbate, add the copper(II) sulfate solution (0.1 equivalents). A color change is often observed as the reaction begins.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography on silica gel to yield the pure PROTAC molecule. Characterize the final product using NMR and high-resolution mass spectrometry.

Broader Applications in Bioconjugation

While its role in PROTAC development is paramount, this compound is also a valuable tool for general bioconjugation.[10] The phthalimide group serves as a stable protecting group for a primary amine. This allows for a two-step functionalization strategy:

-

Conjugation: An alkyne-modified biomolecule (e.g., a peptide, protein, or nanoparticle) is first reacted with this compound via the CuAAC reaction as described above.

-

Deprotection: The resulting conjugate, now bearing a phthalimide group, can be treated with hydrazine hydrate. This cleaves the phthalimide ring, revealing a terminal primary amine with the pentyl linker.

This newly installed primary amine can then be used for subsequent modifications, such as labeling with an amine-reactive fluorescent dye (e.g., an NHS ester) or coupling to a carboxyl group on another molecule.

Experimental Considerations and Best Practices

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[11]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Storage: Store the reagent in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11] While alkyl azides are generally more stable than other azide types, they are still energetic compounds and should be handled with care, avoiding heat and shock.

Reaction Optimization

-

Catalyst System: For biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative. This would require synthesizing a strained alkyne (e.g., a cyclooctyne derivative) on the POI ligand, which reacts with the azide without a metal catalyst.[6]

-

Ligands: For the CuAAC reaction, various copper-coordinating ligands can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency, such as tris(benzyltriazolylmethyl)amine (TBTA).

-

Purification: The triazole product can sometimes coordinate with residual copper. Washing the crude product with a mild chelating agent like an aqueous solution of EDTA can help remove trace copper contamination before final purification.

Conclusion

This compound is a highly effective and strategically designed chemical tool. By providing a pre-packaged, synthetically accessible combination of an E3 ligase ligand and a click chemistry handle, it significantly accelerates the development of CRBN-based PROTACs. Its utility extends to broader bioconjugation strategies, making it a valuable reagent for researchers aiming to precisely modify complex biological molecules and develop next-generation chemical probes and therapeutics.

References

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021, August 19). PMC - PubMed Central. [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International. [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (2022). ResearchGate. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. [Link]

-

Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014). ResearchGate. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2018). ResearchGate. [Link]

-

Click chemistry. (n.d.). Wikipedia. [Link]

-

Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. (2017). ResearchGate. [Link]

- Processes for preparing isoindoline-1,3-dione compounds. (2015).

-

Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). ACS Publications. [Link]

-

Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (2013). PMC - NIH. [Link]

-

Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. (2008). PubMed. [Link]

-

MSDS of 2-Hydroxyisoindoline-1,3-dione. (2016). Capot Chemical. [Link]

-

Click chemistry in the development of PROTACs. (2023). PMC - NIH. [Link]

-

The Use of Click Chemisty in Drug Development Applications. (2022). DergiPark. [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2022). MDPI. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). PMC - PubMed Central. [Link]

-

CAS No : 63273-48-3 | Product Name : 2-(5-Hydroxypentyl)isoindoline-1,3-dione. (n.d.). Pharmaffiliates. [Link]

-

Novel approaches for the rational design of PROTAC linkers. (2020). PMC - NIH. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH. [Link]

-

Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone via 1,3-Dipolar Cycloaddition with Alkenes, Alkynes and Cycloalkenes. (2016). ResearchGate. [Link]

Sources

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

2-(5-Azidopentyl)isoindoline-1,3-dione molecular weight and formula

An In-Depth Technical Guide to 2-(5-Azidopentyl)isoindoline-1,3-dione: Synthesis, Characterization, and Applications in Bioconjugation

Abstract

This technical guide provides a comprehensive overview of this compound, a heterobifunctional molecule integral to advancements in chemical biology and drug development. The isoindoline-1,3-dione (also known as phthalimide) moiety offers a stable scaffold with potential biological activities, while the terminal azide group serves as a versatile chemical handle for "click" chemistry reactions. This document, intended for researchers and professionals in the field, will delve into the molecule's fundamental properties, provide detailed protocols for its synthesis and characterization, and explore its applications, particularly in the realm of bioconjugation and proteomics.

Introduction: The Utility of a Bifunctional Linker

In the landscape of modern chemical biology, the ability to selectively and efficiently link molecular entities is paramount. This compound emerges as a valuable tool in this context, possessing two key functional components. The phthalimide group, a well-established pharmacophore, has been explored for a range of biological activities.[1][2] The true versatility of this molecule, however, lies in its five-carbon aliphatic linker terminating in an azide group. This azide is a key participant in one of the most reliable and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This reaction's high efficiency, selectivity, and biocompatibility have made it an indispensable method for conjugating molecules in complex biological systems.[3][4][6]

This guide will provide a detailed examination of this compound, from its fundamental chemical properties to its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of a molecule's properties is foundational to its effective use. The key physicochemical data for this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 274.28 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

Synthesis and Characterization

The synthesis of this compound can be approached through a couple of reliable synthetic routes. The choice of route often depends on the availability of starting materials. A common and efficient method involves the conversion of a hydroxyl-terminated precursor.

Synthetic Workflow

A robust two-step synthesis starting from the commercially available 2-(5-hydroxypentyl)isoindoline-1,3-dione is outlined below. This method first activates the terminal hydroxyl group, followed by nucleophilic substitution with an azide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(5-(Methylsulfonyloxy)pentyl)isoindoline-1,3-dione

-

Dissolve 2-(5-hydroxypentyl)isoindoline-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq) to the solution.[7]

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Key expected signals in the ¹H NMR include the aromatic protons of the phthalimide group, and the aliphatic protons of the pentyl chain, with the methylene group adjacent to the azide shifted downfield.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration. The imide carbonyl groups will show characteristic stretches around 1770 cm⁻¹ and 1710 cm⁻¹.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

Applications in Research and Drug Development

The primary application of this compound is as a linker in bioconjugation via click chemistry.[8] This allows for the attachment of the phthalimide-containing scaffold to a wide array of alkyne-modified molecules, including proteins, nucleic acids, and small molecule probes.

Click Chemistry Workflow

The general workflow for a CuAAC reaction involves the copper(I)-catalyzed formation of a stable triazole ring from the azide of our title compound and a terminal alkyne.

This reaction's utility is demonstrated in applications such as:

-

Activity-Based Protein Profiling (ABPP): An alkyne-modified inhibitor can be used to covalently label a target enzyme in a complex proteome. Subsequent "clicking" with this compound can introduce the phthalimide group for detection or further functionalization.

-

Drug Conjugation: The phthalimide core itself has been investigated for various therapeutic properties.[2][9] This molecule can be used to conjugate the phthalimide moiety to targeting ligands, such as antibodies or peptides, to create targeted drug delivery systems.

-

Synthesis of Novel Chemical Libraries: The efficiency of the click reaction allows for the rapid generation of diverse libraries of molecules by reacting this compound with a variety of alkyne-containing building blocks.[3][6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with volatile solvents.

-

Azide Safety: Organic azides are potentially energetic compounds and should be handled with care. Avoid exposure to heat, shock, or friction. While the risk is lower for higher molecular weight organic azides, it is prudent to handle them as potentially explosive.

-

Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a highly valuable bifunctional molecule that bridges the worlds of medicinal chemistry and chemical biology. Its straightforward synthesis and the robust reactivity of its terminal azide group in click chemistry reactions make it an accessible and powerful tool for researchers. The ability to conjugate the biologically relevant phthalimide scaffold to a diverse range of molecular targets opens up numerous avenues for investigation in drug discovery, proteomics, and materials science.

References

- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

-

Fakhr, M. A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central, 25(4), 453-464. Retrieved from [Link]

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308. Retrieved from [Link]

-

Andrade-Jorge, E., et al. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Retrieved from [Link]

-

Ozdemir, N., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]

-

Patton, G. C. (2004, November 8). Development and Applications of Click Chemistry. University of Illinois. Retrieved from [Link]

-

Gualandi, A., et al. (2016). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 21(10), 1349. Retrieved from [Link]

- Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637.

- Anand, A., et al. (2021). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties.

-

Capot Chemical. (2016, April 22). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. University of Eastern Piedmont. Retrieved from [Link]

Sources

- 1. printo.2promojournal.com [printo.2promojournal.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. mdpi.com [mdpi.com]

- 6. research.uniupo.it [research.uniupo.it]

- 7. acgpubs.org [acgpubs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

A Senior Application Scientist's Guide to 2-(5-Azidopentyl)isoindoline-1,3-dione: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of 2-(5-Azidopentyl)isoindoline-1,3-dione, a bifunctional linker molecule of significant interest in chemical biology and drug development. The molecule integrates a phthalimide-protected amine with a terminal azide, rendering it a versatile tool for bioconjugation via "click chemistry." This document details its core structure, physicochemical properties, a validated synthesis protocol, and its principal applications. Particular emphasis is placed on the rationale behind experimental procedures and critical safety considerations for handling organic azides. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their workflows.

Introduction: A Bifunctional Molecular Bridge

This compound is a hetero-bifunctional chemical linker. Its structure is defined by two key moieties:

-

Isoindoline-1,3-dione (Phthalimide) Group: This moiety serves as a stable protecting group for a primary amine. The phthalimide group is robust under a variety of reaction conditions but can be cleaved under specific, controlled protocols (e.g., using hydrazine) to liberate the primary amine for subsequent functionalization. Phthalimide derivatives are foundational in medicinal chemistry, contributing to a wide range of biologically active compounds.[1][2][3]

-

Azide (-N₃) Group: The terminal azide is the reactive handle for covalent modification. Organic azides are key components in bioorthogonal chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier example of "click chemistry".[4] This reaction's high efficiency, specificity, and biocompatibility have made it a cornerstone of modern bioconjugation.[5][6][7]

The pentyl chain acts as a flexible spacer, separating the two functional ends and minimizing potential steric hindrance during conjugation reactions. This unique combination of a masked amine and a reactive azide makes this compound an invaluable reagent for multi-step syntheses, such as attaching probes, drugs, or other molecules to biological targets.[8]

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use and storage. The key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 258.28 g/mol |

| CAS Number | 865949-33-3 |

| Appearance | White to off-white solid |

| Melting Point | Typically 55-60 °C (Varies with purity) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water. |

| Purity (Typical) | ≥95% |

Spectroscopic Characterization: Characterization is critical for verifying the structure and purity post-synthesis.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm), the methylene group adjacent to the phthalimide nitrogen (triplet, ~3.7 ppm), the methylene group adjacent to the azide (triplet, ~3.3 ppm), and the remaining methylene protons of the pentyl chain (multiplets, ~1.4-1.8 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Key signals include the carbonyl carbons of the phthalimide (~168 ppm), aromatic carbons (~123, 132, 134 ppm), the carbon adjacent to the azide (~51 ppm), the carbon adjacent to the phthalimide nitrogen (~38 ppm), and the aliphatic carbons of the linker.

-

FT-IR (KBr, cm⁻¹): The most prominent and diagnostic peak is the strong, sharp azide (N₃) stretch, typically appearing around 2095-2100 cm⁻¹ . Other key signals include the asymmetric and symmetric C=O stretching of the imide group (~1770 and ~1710 cm⁻¹, respectively) and C-H stretching of the aliphatic chain (~2850-2950 cm⁻¹).[9][10][11]

Synthesis and Purification Protocol

The most common and reliable synthesis of this compound proceeds via a nucleophilic substitution reaction. The protocol below outlines the conversion of a halogenated precursor with sodium azide.

3.1 Underlying Principle (Causality) This synthesis is a classic Sₙ2 reaction. The azide anion (N₃⁻), a potent nucleophile, displaces a good leaving group (in this case, bromide) from the alkyl chain of N-(5-Bromopentyl)phthalimide. The choice of an aprotic polar solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation while leaving the azide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.

3.2 Experimental Workflow

Caption: Workflow for the synthesis of this compound.

3.3 Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(5-Bromopentyl)phthalimide (1.0 eq) in anhydrous DMF.

-

Addition of Azide: Add sodium azide (NaN₃, ~1.2-1.5 eq) to the solution. Causality Note: A slight excess of sodium azide is used to ensure the reaction goes to completion, driving the equilibrium towards the product.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting material.

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (excess NaN₃ and NaBr byproduct). Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The resulting crude product (typically an oil or waxy solid) must be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective. The purity of the collected fractions should be validated by TLC before combining and concentrating to yield the final, pure product.

Core Application: A Linchpin in Bioconjugation

The primary utility of this compound is as a linker in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, covalently linking the azide-containing molecule to an alkyne-functionalized partner.[6][7][12]

4.1 Application Workflow: PROTAC Synthesis A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target. Our linker can be used to connect the target-binding molecule (warhead) to the E3 ligase ligand.

Caption: Application of the linker in a multi-step PROTAC synthesis workflow.

4.2 Rationale of the Workflow

-

Click Reaction: The azide on the linker is reacted with an alkyne-modified "warhead" that binds the protein of interest. The CuAAC reaction proceeds with high yield and selectivity, forming the stable triazole linkage.[13] The phthalimide group remains intact during this step.

-

Deprotection: The resulting intermediate is treated with hydrazine (N₂H₄). Hydrazine attacks the carbonyl centers of the phthalimide, leading to its cleavage and the release of a free primary amine on the linker.

-

Final Conjugation: This newly exposed primary amine is now available for standard amide bond formation with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand), completing the synthesis of the final PROTAC molecule.

Critical Safety and Handling Precautions

Organic azides are energetic compounds and must be handled with extreme caution.[4] While this specific molecule has a relatively high carbon-to-nitrogen ratio, rendering it safer than smaller organic azides, strict safety protocols are mandatory.

-

Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and light, and can decompose explosively.[4][14][15]

-

Toxicity: The azide ion is acutely toxic, with a toxicity profile similar to cyanide.[14]

-

Always handle the compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses.[17]

-

-

Incompatible Materials:

-

Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[16]

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly unstable and shock-sensitive metal azides.[16]

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[14][16]

-

-

Storage and Waste:

Conclusion

This compound is a well-defined and highly valuable molecular tool. Its bifunctional nature, combining a protected amine and a "clickable" azide group, provides a strategic and efficient means for constructing complex molecular architectures. By understanding its synthesis, properties, and the critical safety protocols required for its handling, researchers can confidently and effectively integrate this linker into advanced workflows for drug discovery, chemical biology, and materials science.

References

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

-

Environmental Health and Safety, University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]

-

Occupational Health, Safety & Environment, University of Victoria. (2022). Azides. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis of some new isoindoline-1,3-dione based heterocycles. HETEROCYCLES. Available at: [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available at: [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Organic Communications. Available at: [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]

-

Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. Available at: [Link]

-

ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Available at: [Link]

-

ResearchGate. Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Available at: [Link]

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews. Available at: [Link]

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. University of Eastern Piedmont. Available at: [Link]

-

Czarnecka, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Available at: [Link]

-

DergiPark. (2022). The Use of Click Chemisty in Drug Development Applications. Journal of Research in Pharmacy. Available at: [Link]

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.uniupo.it [research.uniupo.it]

- 8. medchemexpress.com [medchemexpress.com]

- 9. printo.2promojournal.com [printo.2promojournal.com]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. ucd.ie [ucd.ie]

- 15. benchchem.com [benchchem.com]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. uvic.ca [uvic.ca]

Commercial suppliers of 2-(5-Azidopentyl)isoindoline-1,3-dione

An In-depth Technical Guide on 2-(5-Azidopentyl)isoindoline-1,3-dione for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterobifunctional Linker

This compound is a chemical compound featuring a terminal azide group connected to a phthalimide-protected amine via a 5-carbon linker.[1] This structure provides two distinct reactive sites, making it a valuable tool in synthetic organic and medicinal chemistry.[2] The isoindoline-1,3-dione moiety, also known as phthalimide, is a well-established protecting group for primary amines and is found in various biologically active molecules.[3][4] Phthalimide derivatives have been investigated for a range of therapeutic applications, including as anticonvulsants and for their potential in treating Alzheimer's disease.[3][5]

The azide group is particularly useful for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[6] Specifically, the azide allows for highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages.[6][7] This dual functionality of a protected amine and a reactive azide makes this compound an ideal heterobifunctional linker for constructing complex molecular architectures, such as those required in targeted drug delivery and proteomics.

Commercial Suppliers and Procurement

Ensuring a reliable source of high-purity this compound is crucial for reproducible experimental outcomes. The following table provides a summary of commercial suppliers for your consideration.

| Supplier | Product Number | Purity | Form | Notes |

| MedChemExpress | HY-137158 | >98% | Solid | A supplier of biochemical reagents.[1] |

| BLD Pharm | A variety of related structures are available, such as 2-(5-iodopentyl)isoindoline-1,3-dione (CAS 67382-73-4) which can be a precursor. | Varies | Varies | Offers a range of isoindoline-1,3-dione derivatives.[8][9][10][11] |

| Simson Pharma Limited | Custom Synthesis Available | High Purity | Solid | Provides related compounds like 2-(5-bromopentan-2-yl)isoindoline-1,3-dione and offers custom synthesis. |

Note: Availability, purity, and product numbers are subject to change. Researchers should verify the details directly with the suppliers.

Core Applications in Drug Development and Research

The unique structure of this compound lends itself to several critical applications in modern drug discovery and chemical biology.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The synthesis of PROTACs often involves a modular approach where a ligand for the target protein and a ligand for the E3 ligase are joined by a chemical linker. This compound is an excellent candidate for this linker.

Workflow for PROTAC Synthesis:

-

Functionalization of Target Ligand: A known ligand for the protein of interest is chemically modified to introduce a terminal alkyne.

-

Click Chemistry Reaction: The alkyne-modified ligand is then reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.

-

Deprotection of the Amine: The phthalimide protecting group is removed to expose the primary amine. This is typically achieved by treatment with hydrazine or other mild deprotection agents.[12]

-

Conjugation to E3 Ligase Ligand: The newly exposed amine is then coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide or VHL ligands), often through an amide bond formation.

PROTAC Synthesis Workflow Diagram:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry [organic-chemistry.org]

- 8. 67382-73-4|2-(5-Iodopentyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 9. 1875-48-5|2-Aminoisoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 10. 412033-37-5|2-(2,4-Dioxopentyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 11. 71510-41-3|2-(5-Oxohexyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 12. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

Introduction: The Utility and Latent Hazards of a Versatile Click Chemistry Reagent

An In-Depth Technical Guide to the Safe Handling of 2-(5-Azidopentyl)isoindoline-1,3-dione

This compound is a bifunctional molecule of significant interest in chemical biology, medicinal chemistry, and drug development.[1][2] Its architecture comprises a stable isoindoline-1,3-dione (also known as phthalimide) scaffold connected via a five-carbon alkyl linker to a terminal azide group.[1] The phthalimide group often serves as a protected primary amine, while the azide moiety is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1][3][4][5] This powerful and selective ligation reaction allows for the efficient covalent linking of this molecule to alkyne-tagged substrates, making it an invaluable tool for synthesizing complex bioconjugates, developing targeted drug delivery systems, and creating novel therapeutic agents.[4][6][7]

However, the very feature that imparts its synthetic utility—the azide group—also introduces significant, and potentially severe, safety considerations.[8][9] Organic azides are high-energy compounds that can be sensitive to external stimuli such as heat, shock, friction, and light, posing a risk of rapid, exothermic decomposition.[8][10] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and mitigating the risks associated with this compound, ensuring its safe and effective application in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this involves a nuanced understanding of its structural components and inherent chemical reactivity.

The Energetic Nature of the Azide Moiety

The primary hazard associated with this compound is the azide (-N₃) functional group. This group is an "explosophore," a moiety known to impart explosive properties to a molecule.[8] The decomposition of an organic azide can release a large volume of nitrogen gas (N₂), a highly stable molecule, leading to a rapid and dangerous expansion in volume.[11] This decomposition can be initiated by:

-

Thermal Stress: Heating above certain temperatures can lead to violent decomposition.[10] Distillation or sublimation of organic azides should never be performed.[9]

-

Mechanical Shock and Friction: Grinding the solid material, scratching with a metal spatula, or other forms of friction can provide the activation energy needed for decomposition.[8][10]

-

Light: Some azides are light-sensitive and should be stored in amber containers, protected from light.[8][9]

Stability Analysis: Applying Heuristics to this compound

While all organic azides should be treated as potentially explosive, their stability varies greatly with molecular structure.[8][12] Two widely accepted rules of thumb help to quantify this risk.

-

Carbon-to-Nitrogen (C/N) Ratio: This rule suggests that the ratio of carbon atoms to nitrogen atoms should be high to provide sufficient "ballast" for the energetic azide group.[8] For this compound (C₁₃H₁₄N₄O₂), the C/N ratio is 13/4 = 3.25. Generally, a C/N ratio greater than 3 indicates a compound that can be handled with relative safety in pure form, provided appropriate precautions are taken.[13]

-

The Rule of Six: This heuristic states that there should be at least six non-energetic atoms (like carbon) for every energetic group (like an azide).[8] In this molecule, there are 13 carbon atoms and 2 oxygen atoms, totaling 15 "heavy" atoms for the single azide group. This value is well above the threshold of six, suggesting that the energetic nature of the azide is sufficiently diluted by the rest of the molecule.[8][10]

Based on these analyses, this compound is considered a relatively stable organic azide. However, this does not eliminate the hazard; it merely places it on the lower end of the risk spectrum for this class of compounds. It must still be handled with the respect due to any potentially explosive substance.[14]

Toxicity and Chemical Incompatibilities

Beyond its explosive potential, the azide functional group also presents a toxicological hazard. The azide ion has a toxicity profile similar to that of cyanide, capable of inhibiting cytochrome oxidase.[12][9] While organic azides are generally less acutely toxic than inorganic salts like sodium azide, exposure via inhalation, ingestion, or skin absorption should be rigorously avoided.[15]

Furthermore, azides are incompatible with a range of common laboratory chemicals:

-

Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive heavy metal azides.[9][15] This is particularly relevant in plumbing; azide-containing solutions must never be poured down the drain.[10][15]

-

Strong Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive substance.[8][9]

-

Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform should never be used as reaction media with azides, as they can form extremely unstable di- and tri-azidomethane compounds.[8][12][9]

-

Strong Oxidizing Agents: As with most nitrogen-rich compounds, mixing with strong oxidizers can lead to violent reactions.[16][17]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory for handling this reagent.

Mandatory Engineering Controls

-

Certified Chemical Fume Hood: All work with this compound, from weighing the solid to running reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11][15]

-

Blast Shield: When performing reactions, especially on a scale larger than a few milligrams or when heating is involved (which is strongly discouraged), a polycarbonate blast shield should be placed between the apparatus and the user.[14][15] The fume hood sash should also be kept at the lowest possible position.[14]

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible.[17][18]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Double-gloving: Nitrile inner glove with a thicker nitrile or Silver Shield® outer glove. | The azide ion is toxic and can be absorbed through the skin.[15] Double-gloving provides robust protection. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[19] |

| Eye Protection | Chemical safety goggles or a full-face shield. Standard safety glasses are insufficient. | Protects against splashes and potential fragmentation in the event of an unexpected energetic decomposition.[15][17] |

| Body Protection | Flame-resistant laboratory coat. | A lab coat is the minimum requirement.[18] Ensure it is fully buttoned and cuffs are tucked into the outer gloves. |